molecular formula C12H14BrNO B6198210 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one CAS No. 2680528-85-0

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one

Cat. No.: B6198210
CAS No.: 2680528-85-0
M. Wt: 268.1
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Description

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a heterocyclic compound with a bromine atom at the 7th position and two methyl groups at the 5th position of the benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2,2-dimethyl-1,3-propanediol.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzazepine ring.

    Bromination: The bromine atom is introduced at the 7th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups, or reduced to modify the ring structure.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

Chemistry

In organic chemistry, 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its benzazepine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
  • 7-fluoro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
  • 5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one

Uniqueness

Compared to its analogs, 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2680528-85-0

Molecular Formula

C12H14BrNO

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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